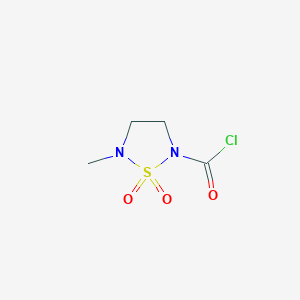
5-Methyl-1,1-dioxo-1lambda~6~,2,5-thiadiazolidine-2-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-1,2,5-thiadiazolidine-2-carbonyl chloride 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms within a five-membered ring structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1,2,5-thiadiazolidine-2-carbonyl chloride 1,1-dioxide typically involves the reaction of appropriate thiadiazolidine precursors with chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride or phosphorus pentachloride as chlorinating agents, which facilitate the formation of the carbonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar chlorinating agents, with an emphasis on optimizing yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
5-methyl-1,2,5-thiadiazolidine-2-carbonyl chloride 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can yield thiadiazolidine derivatives with different oxidation states.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiadiazolidine derivatives.
Substitution: Amides, esters, and thiol derivatives.
科学的研究の応用
5-methyl-1,2,5-thiadiazolidine-2-carbonyl chloride 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-methyl-1,2,5-thiadiazolidine-2-carbonyl chloride 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfur and nitrogen atoms play a crucial role in its binding affinity and reactivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
類似化合物との比較
Similar Compounds
1,3,4-thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Thiazolidines: Exhibiting notable medicinal and pharmaceutical properties, often used in drug design.
1,2,4-triazoles: Possessing significant pharmacological activities, such as antitumor and antimicrobial properties.
特性
CAS番号 |
67741-66-6 |
|---|---|
分子式 |
C4H7ClN2O3S |
分子量 |
198.63 g/mol |
IUPAC名 |
5-methyl-1,1-dioxo-1,2,5-thiadiazolidine-2-carbonyl chloride |
InChI |
InChI=1S/C4H7ClN2O3S/c1-6-2-3-7(4(5)8)11(6,9)10/h2-3H2,1H3 |
InChIキー |
XACOFHRRFQWXPC-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(S1(=O)=O)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















